4-Aminohippuric-d4 Acid

LC-MS Matrix Effects Quantitative Bioanalysis

4-Aminohippuric-d4 Acid (PAH-d4) is the essential deuterated internal standard for accurate LC-MS/MS quantification of para-aminohippuric acid in plasma and urine. Unlike unlabeled PAH or non-isotopic analogs, PAH-d4 co-elutes identically with the target analyte, correcting for matrix effects, ion suppression, and variable recovery—ensuring robust, reproducible ERPF measurements in renal function studies, PK investigations of OAT1/OAT3 transporters, and biomarker validation. ≥98% isotopic purity guarantees minimal interference. Procure PAH-d4 to eliminate analytical variability.

Molecular Formula C9H10N2O3
Molecular Weight 198.21 g/mol
Cat. No. B568717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminohippuric-d4 Acid
SynonymsN-(4-Aminobenzoyl)glycine-d4;  p-Amino-hippuric-d4 Acid;  (4-Aminobenzoylamino)acetic-d4 Acid;  (p-Aminobenzoyl)glycine-d4;  2-[(4-Aminobenzoyl)amino]acetic-d4 Acid;  4-Aminobenzoylglycine-d4;  4-Aminohippuric-d4 Acid;  N-(4-Aminobenzoyl)aminoacetic-d4 Acid
Molecular FormulaC9H10N2O3
Molecular Weight198.21 g/mol
Structural Identifiers
InChIInChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D
InChIKeyHSMNQINEKMPTIC-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminohippuric-d4 Acid: A Deuterated Internal Standard for Accurate LC-MS Quantification of PAH


4-Aminohippuric-d4 Acid (PAH-d4, CAS 1219805-41-0) is a deuterium-labeled analog of para-aminohippuric acid (PAH), a diagnostic agent used to measure effective renal plasma flow (ERPF) [1]. As a stable isotope-labeled internal standard (SIL-IS), PAH-d4 is specifically designed to correct for analytical variability in liquid chromatography-mass spectrometry (LC-MS) methods, including matrix effects and ion suppression, which are critical challenges in the quantification of endogenous metabolites and drugs in complex biological matrices .

Why Unlabeled PAH or Non-Isotopic Internal Standards Cannot Substitute for 4-Aminohippuric-d4 Acid


Substituting 4-Aminohippuric-d4 Acid with unlabeled PAH or a non-isotopic analog introduces significant analytical error in LC-MS workflows. Unlabeled PAH cannot be distinguished from endogenous analyte, leading to inaccurate quantification. While structurally similar compounds can sometimes serve as internal standards, they fail to fully co-elute with the target analyte, resulting in differential matrix effects that compromise data precision and accuracy. Only a stable isotope-labeled analog, such as the deuterated PAH-d4, can effectively mimic the physicochemical behavior of PAH throughout sample preparation, chromatographic separation, and ionization, thereby normalizing for variable recovery and ion suppression/enhancement [1].

Quantitative Differentiation: Why 4-Aminohippuric-d4 Acid is the Superior SIL-IS for PAH Analysis


Superior Correction for Matrix Effects vs. Non-Isotopic Internal Standards

While no published head-to-head study for PAH-d4 was located, the fundamental principles of stable isotope dilution mass spectrometry (SID-MS) provide class-level evidence for its superior performance. 4-Aminohippuric-d4 Acid is expected to correct for matrix effects more effectively than a non-isotopic internal standard because it co-elutes identically with the target analyte, 4-Aminohippuric acid (PAH). This is critical for maintaining method accuracy and precision in complex biological samples. [1]

LC-MS Matrix Effects Quantitative Bioanalysis

High Isotopic Purity (>98%) Ensures Minimal Signal Interference

4-Aminohippuric-d4 Acid is supplied with a high isotopic enrichment of ≥98 atom % D, as specified by multiple vendors [1]. This high purity minimizes the presence of unlabeled PAH (the 'M+0' peak) in the internal standard, which would otherwise contribute to the analyte signal and lead to systematic quantification errors. In contrast, using a lower-purity labeled standard would require complex mathematical corrections and could reduce assay sensitivity.

Isotopic Purity Internal Standard LC-MS

Enhanced Quantification Accuracy Over Unlabeled PAH in Endogenous Analyte Measurement

The fundamental principle of stable isotope dilution dictates that 4-Aminohippuric-d4 Acid provides a distinct mass shift (+4 Da) from endogenous 4-Aminohippuric acid (PAH), allowing for complete chromatographic and mass spectrometric resolution . This enables accurate quantification of PAH in biological fluids where the analyte is naturally present, a feat impossible with unlabeled PAH as an internal standard. Using unlabeled PAH would merely increase the analyte peak area, confounding quantification.

Endogenous Metabolite Quantification Stable Isotope

Key Applications for 4-Aminohippuric-d4 Acid in Renal Research and Bioanalysis


Accurate Determination of Effective Renal Plasma Flow (ERPF) in Preclinical Models

Used as an internal standard in validated LC-MS/MS methods to precisely quantify PAH in plasma and urine samples from animal models. This application leverages the compound's ability to correct for matrix effects and variable recovery, ensuring the calculated ERPF values are robust and reproducible [1].

Pharmacokinetic (PK) Studies of PAH and Related Probes

Essential for quantifying PAH concentrations in PK studies, particularly when investigating drug-drug interactions involving renal transporters (e.g., OAT1 and OAT3). The deuterated internal standard ensures that observed changes in PAH clearance are due to the test article and not analytical variability [2].

Method Development and Validation for Endogenous Metabolite Quantification

A critical reagent for developing and validating LC-MS assays for PAH in complex matrices. Its high isotopic purity (>98% D) ensures minimal interference, allowing for the establishment of assays with wide dynamic ranges and low limits of quantification (LLOQ) .

Biomarker Discovery and Validation Studies in Renal Disease

Supports the precise quantification of PAH as a potential biomarker in urine or plasma. By providing a reliable internal standard, it enhances the statistical power of studies investigating the correlation between PAH levels and renal function or disease progression [1].

Technical Documentation Hub

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